3-chloro-N-(2-phenoxyethyl)benzamide
CAS No.: 698985-94-3
Cat. No.: VC21514292
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 698985-94-3 |
|---|---|
| Molecular Formula | C15H14ClNO2 |
| Molecular Weight | 275.73g/mol |
| IUPAC Name | 3-chloro-N-(2-phenoxyethyl)benzamide |
| Standard InChI | InChI=1S/C15H14ClNO2/c16-13-6-4-5-12(11-13)15(18)17-9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
| Standard InChI Key | QKGIGZHWIYMJFB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structure
3-chloro-N-(2-phenoxyethyl)benzamide is an organic compound belonging to the benzamide class, characterized by a 3-chloro substituted benzene ring linked to an amide group that connects to a phenoxyethyl moiety. This unique structural arrangement contributes to its specific chemical and biological properties.
Basic Information
| Parameter | Value |
|---|---|
| CAS Number | 698985-94-3 |
| Molecular Formula | C15H14ClNO2 |
| IUPAC Name | 3-chloro-N-(2-phenoxyethyl)benzamide |
| Synonyms | 3-chloro-N-[2-(phenoxy)ethyl]benzamide |
| Molecular Weight | Approximately 275.73 g/mol |
Structural Features
The compound consists of three primary structural components that define its chemical behavior:
-
A 3-chlorobenzene ring connected to a carbonyl group
-
An amide linkage (-CONH-) serving as the central connector
-
A phenoxyethyl group (phenyl-O-CH2-CH2-) attached to the nitrogen of the amide
This arrangement creates a molecule with distributed polarity and specific geometrical characteristics that influence its interactions with biological systems and other chemical entities.
Physical and Chemical Properties
Understanding the physicochemical properties of 3-chloro-N-(2-phenoxyethyl)benzamide is essential for predicting its behavior in various environments and applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder (typical for similar benzamides) |
| Solubility | Limited water solubility; soluble in organic solvents |
| LogP | Estimated ~3.5-4.0 (lipophilic compound) |
| H-bond Donors | 1 (NH group) |
| H-bond Acceptors | 3 (O and N atoms) |
| Topological Polar Surface Area | Approximately 38 Ų |
| Rotatable Bonds | 5 |
The compound exhibits characteristics typical of benzamide derivatives, with a moderate molecular weight and significant lipophilicity, suggesting good membrane permeability potential for biological applications.
Chemical Reactivity
The chemical reactivity of 3-chloro-N-(2-phenoxyethyl)benzamide is primarily determined by its functional groups:
-
The amide bond can undergo hydrolysis under strong acidic or basic conditions
-
The chlorine at the meta position of the benzene ring can participate in nucleophilic aromatic substitution reactions
-
The phenoxy oxygen provides a potential site for hydrogen bonding
-
The aromatic rings can engage in π-π interactions with other aromatic systems
These reactive centers make the compound versatile for chemical modifications that could enhance or alter its biological properties.
Synthesis Methods
The synthesis of 3-chloro-N-(2-phenoxyethyl)benzamide can be approached through several routes, with the most common involving the reaction between 3-chlorobenzoyl chloride and 2-phenoxyethylamine.
Standard Synthetic Route
The typical synthesis follows this general procedure:
-
Activation of 3-chlorobenzoic acid to form 3-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride
-
Reaction of the activated acid chloride with 2-phenoxyethylamine in the presence of a base (e.g., triethylamine)
-
Purification through crystallization or column chromatography
Alternative Approaches
Alternative synthetic strategies may include:
-
Amide coupling reactions using coupling reagents such as HATU, EDC/HOBt, or DCC
-
Microwave-assisted synthesis for improved reaction efficiency and reduced reaction times
-
Green chemistry approaches using more environmentally friendly solvents and catalysts
The choice of synthetic method often depends on scale, available reagents, desired purity, and environmental considerations.
Structural Analogs and Relations
3-chloro-N-(2-phenoxyethyl)benzamide belongs to a broader family of structurally related compounds with varying substitution patterns that can provide insights into structure-activity relationships.
Related Compounds
Several structurally similar compounds have been reported in the literature:
-
2-fluoro-N-(2-phenoxyethyl)benzamide (CAS: 329223-13-4): Contains a 2-fluoro substitution instead of 3-chloro
-
3-nitro-N-(2-phenoxyethyl)benzamide (CAS: 903796-25-8): Features a 3-nitro group instead of 3-chloro
-
3-chloro-N-[2-(3-chlorophenoxy)ethyl]benzamide: Contains an additional chlorine atom on the phenoxy ring
These structural analogs often display similar physical properties but may exhibit different biological activities due to subtle electronic and steric differences.
Comparative Properties
The comparison reveals how subtle structural modifications can affect the physicochemical properties of these benzamide derivatives.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information for confirming the structure and purity of 3-chloro-N-(2-phenoxyethyl)benzamide.
Spectral Properties
Based on typical patterns for similar benzamide derivatives, expected spectroscopic features include:
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (7-8 ppm), NH proton (6.5-7.5 ppm), and ethylene protons (3.5-4.5 ppm) |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (120-140 ppm), and ethylene carbons (40-70 ppm) |
| IR | Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹), and aromatic C=C stretches |
| Mass Spectrometry | Molecular ion peak at m/z ~276, with fragmentation patterns showing loss of phenoxy group |
These spectroscopic profiles are essential for structure verification and quality control during synthesis and formulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume